3-Heptylpyrrolidine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-heptylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-3-4-5-6-7-11-8-9-12-10-11;/h11-12H,2-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIKRBXEWGAVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of 3 Heptylpyrrolidine
Functionalization of the Heptyl Side Chain
Introduction of Heteroatoms (e.g., Oxygen, Sulfur) into the Chain
The introduction of heteroatoms such as oxygen and sulfur into the alkyl side chain of 3-heptylpyrrolidine can significantly alter its physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to profound effects on the molecule's interaction with biological targets.
One common strategy to introduce an oxygen atom is through the synthesis of ether or alcohol derivatives. For instance, the synthesis of a hydroxylated analog could be achieved by starting from a protected 3-(7-hydroxyheptyl)pyrrolidine precursor. The hydroxyl group could be introduced at various positions along the chain to explore the impact of its location on activity. Similarly, ether analogs can be prepared through Williamson ether synthesis, reacting an appropriate halo-functionalized heptylpyrrolidine with an alkoxide.
The incorporation of sulfur can be accomplished by synthesizing thioether or sulfone derivatives. Thioethers can be prepared by the reaction of a halo-heptylpyrrolidine with a thiol. Subsequent oxidation of the thioether would yield the corresponding sulfoxide (B87167) and sulfone, introducing different levels of polarity and hydrogen bond accepting capabilities. A titanium-catalyzed carbocyclization of allylpropargyl amines with dialkylzinc has been reported for the synthesis of heteroatom-containing pyrrolidine (B122466) derivatives, a method that could be adapted for these purposes. rsc.orgresearchgate.net
Table 1: Potential Heteroatom-Containing Derivatives of 3-Heptylpyrrolidine
| Derivative Name | Structure | Synthetic Precursor Example | Potential Property Change |
|---|---|---|---|
| 3-(7-Hydroxyheptyl)pyrrolidine | 7-(Pyrrolidin-3-yl)heptan-1-ol | Increased polarity, potential for hydrogen bonding | |
| 3-(7-Methoxyheptyl)pyrrolidine | 3-(7-Bromoheptyl)pyrrolidine + Sodium methoxide | Altered lipophilicity | |
| 3-(7-(Methylthio)heptyl)pyrrolidine | 3-(7-Bromoheptyl)pyrrolidine + Sodium thiomethoxide | Introduction of a soft Lewis basic center |
Modifications of the Pyrrolidine Ring System (excluding ring-opening for synthesis)
The stereochemistry of the pyrrolidine ring is crucial for the biological activity of many compounds. Selective inversion of a stereocenter can lead to diastereomers with significantly different pharmacological profiles. For 3-heptylpyrrolidine, which possesses a stereocenter at the C-3 position, inversion of this center would yield the corresponding enantiomer. Research on other 3-substituted pyrrolidines has demonstrated methods for such inversions. For example, a selective inversion at the C-3 position of a pyrrolidine derivative has been achieved through a sequence of chemical transformations. researchgate.net This highlights the feasibility of accessing both enantiomers of 3-heptylpyrrolidine for stereochemical investigations. The conformational space of the pyrrolidine ring can be influenced by substituents, and understanding these preferences is key. beilstein-journals.org
Introducing additional substituents on the pyrrolidine ring can modulate the compound's properties by altering its shape, electronics, and potential for new interactions. A variety of substituted pyrrolidines can be synthesized using methods like the [3+2] cycloaddition of azomethine ylides with alkenes, which can create multiple stereocenters in a controlled manner. chemistryviews.org For instance, the introduction of a hydroxyl or amino group at a different position on the pyrrolidine ring could introduce new hydrogen bonding opportunities. The synthesis of densely substituted pyrrolidines has been achieved through stereoselective cycloaddition reactions. chemistryviews.org Palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a route to 3-aryl pyrrolidines, a class of compounds with known biological activities. chemrxiv.org
Table 2: Potential Pyrrolidine Ring-Modified Derivatives
| Derivative Name | Modification | Potential Synthetic Approach | Rationale for Modification |
|---|---|---|---|
| (R)-3-Heptylpyrrolidine | Stereochemical inversion at C-3 | Mitsunobu reaction on a protected (S)-3-hydroxy-pyrrolidine precursor followed by chain installation | To investigate the effect of stereochemistry on biological activity |
| 3-Heptyl-4-hydroxypyrrolidine | Hydroxyl group at C-4 | Starting from a suitable 4-hydroxypyrrolidine derivative | Introduce hydrogen bonding capability |
| 3-Heptyl-2-oxopyrrolidine | Carbonyl group at C-2 (lactam) | Oxidation of a suitable precursor | Alter ring conformation and electronic properties |
Synthesis and Investigation of Structural Analogs and Derivatives
The length and branching of the alkyl substituent at the C-3 position can significantly impact the lipophilicity and steric profile of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target. A systematic variation of the heptyl chain can provide valuable structure-activity relationship (SAR) data. This can be achieved by synthesizing a series of 3-alkylpyrrolidines with varying chain lengths (e.g., from butyl to decyl) and introducing branching (e.g., isoheptyl, neoheptyl). The synthesis of 3-alkylpyridine alkaloids with varying alkyl chain lengths has been reported, providing a methodological basis for such explorations. nih.gov
Table 3: Analogs with Varied Alkyl Chains
| Analog Name | Alkyl Chain | Rationale for Synthesis |
|---|---|---|
| 3-Butylpyrrolidine | Butyl | Decrease lipophilicity |
| 3-Decylpyrrolidine | Decyl | Increase lipophilicity |
| 3-(2-Ethylhexyl)pyrrolidine | Branched C8 | Investigate effect of branching on binding and metabolism |
Replacing the pyrrolidine ring with other aza-heterocycles, such as azetidine (B1206935) or piperidine (B6355638), is a common bioisosteric replacement strategy in medicinal chemistry. nih.govacs.org This allows for the investigation of the importance of the ring size and conformation for biological activity. Azetidine, a four-membered ring, and piperidine, a six-membered ring, offer different bond angles and conformational flexibility compared to the five-membered pyrrolidine ring. differencebetween.com The synthesis of azetidine and piperidine analogs of bioactive compounds has been extensively reviewed, and established synthetic routes are available. nih.govajchem-a.comresearchgate.netorganic-chemistry.orgnih.govresearchgate.net Comparative studies of such analogs can provide insights into the optimal ring system for a given biological target. For example, studies on lobelane (B1250731) analogs have shown that replacing a piperidine or pyrrolidine moiety with an azetidine ring can lead to potent inhibitors of VMAT2 function. nih.gov
Table 4: Aza-Heterocycle Analogs for Comparative Studies
| Analog Name | Heterocyclic Ring | Key Difference from Pyrrolidine | Rationale for Comparative Study |
|---|---|---|---|
| 3-Heptylazetidine | Azetidine | Smaller ring size, higher ring strain nih.gov | To assess the impact of a more constrained ring system |
| 3-Heptylpiperidine | Piperidine | Larger, more flexible ring with chair conformations differencebetween.com | To evaluate the effect of increased conformational freedom |
Design and Synthesis of Conformationally Restricted Pyrrolidine Analogs
The flexible nature of the five-membered pyrrolidine ring allows it to adopt various conformations. To restrict this flexibility in 3-heptylpyrrolidine, several synthetic strategies can be employed to create more rigid structures, such as bicyclic and spirocyclic analogs. These strategies often involve the formation of new rings fused or spiro-annulated to the parent pyrrolidine core.
Bicyclic Pyrrolidine Analogs
One effective approach to constrain the conformation of the pyrrolidine ring is through the formation of bicyclic systems. A common method to achieve this is through a [3+2] cycloaddition reaction. nih.gov In a hypothetical application to a derivative of 3-heptylpyrrolidine, an azomethine ylide could be generated from a suitable precursor, which would then react with an alkene to form a bicyclic pyrrolidine.
For instance, a synthetic route could be envisioned starting from a protected 3-heptylpyrrolidine derivative that is functionalized to act as a precursor for an azomethine ylide. This ylide could then undergo an intramolecular or intermolecular cycloaddition to yield a bicyclic structure. The choice of the dipolarophile in an intermolecular reaction, or the tether in an intramolecular reaction, would be crucial in determining the final structure and stereochemistry of the bicyclic product. The general principle of using such cycloadditions has been demonstrated in the synthesis of various bicyclic pyrrolidines. researchgate.net
Spirocyclic Pyrrolidine Analogs
Spirocyclic systems, where two rings share a single carbon atom, offer another powerful way to introduce conformational rigidity. The synthesis of spirocyclic pyrrolidines can be achieved through several methodologies, including multicomponent reactions and intramolecular cyclizations. ua.esrsc.org
A potential strategy to synthesize a spirocyclic analog of 3-heptylpyrrolidine could involve a multicomponent 1,3-dipolar cycloaddition reaction. ua.es This would entail the in situ generation of an azomethine ylide from a secondary amino acid and an aldehyde, which then reacts with a dipolarophile. While not starting directly from 3-heptylpyrrolidine, a synthetic pathway could be designed where a precursor containing the heptyl group at the appropriate position is used to construct the spiro-pyrrolidinic core.
Alternatively, an intramolecular Dieckmann condensation could be employed. researchgate.net This would require a diester precursor derived from a functionalized 3-heptylpyrrolidine. The base-catalyzed intramolecular cyclization would then form a spirocyclic β-keto ester, which can be further manipulated.
Another approach involves the synthesis of spirocyclic pyrrolidines from cyclic ketones and in situ generated azomethine ylides. nih.gov A ketone precursor containing the heptyl group could potentially be used to construct a spiro-pyrrolidine where the spiro center is adjacent to the heptyl-substituted carbon.
The enantioselective synthesis of spirocyclic pyrrolidine derivatives has also been reported, often utilizing organocatalysis. thieme-connect.de A γ-nitroaldehyde containing the heptyl substituent could undergo a conjugate addition followed by a reductive cyclization to furnish the desired spirocyclic pyrrolidine.
The following table outlines some potential conformationally restricted analogs of 3-heptylpyrrolidine that could be synthesized using the strategies described above.
| Compound Name | Structure | Synthetic Strategy |
| 5-Heptyl-1-azabicyclo[3.3.0]octane | [Image of the chemical structure of 5-Heptyl-1-azabicyclo[3.3.0]octane] | Intramolecular [3+2] Cycloaddition |
| 8-Heptylspiro[4.4]nonan-1-amine | [Image of the chemical structure of 8-Heptylspiro[4.4]nonan-1-amine] | Spiroannulation via Dieckmann Condensation |
| 7-Heptyl-1-azaspiro[4.5]decan-8-one | [Image of the chemical structure of 7-Heptyl-1-azaspiro[4.5]decan-8-one] | Multicomponent Reaction |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Pyrrolidine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Two-Dimensional NMR (HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments provide more detailed connectivity information, which is crucial for unambiguously assigning all proton and carbon signals and for determining the stereochemistry of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.educolumbia.edunih.gov This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, resolving any ambiguities from the one-dimensional spectra. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.educolumbia.edunih.gov This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the heptyl chain to the pyrrolidine (B122466) ring at the C3 position. youtube.com
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): NOESY and ROESY experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. nanalysis.comlibretexts.orgyoutube.comyoutube.com These experiments are essential for determining the relative stereochemistry and conformation of the molecule. For 3-Heptylpyrrolidine hydrochloride, NOESY or ROESY would reveal the spatial relationships between the protons on the pyrrolidine ring and the heptyl side chain, helping to define the preferred conformation of the heptyl group relative to the ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm). researchgate.netresearchgate.net This allows for the unambiguous determination of the elemental formula of the parent ion, which is a critical step in the identification of an unknown compound. For 3-Heptylpyrrolidine hydrochloride, HRMS would confirm the elemental composition of C₁₁H₂₄NCl.
Hypothetical HRMS Data for 3-Heptylpyrrolidine Hydrochloride
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ (C₁₁H₂₄N⁺) | 170.1903 | 170.1901 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. researchgate.netresearchgate.netnih.govwvu.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity. In the case of 3-Heptylpyrrolidine hydrochloride, the primary fragmentation pathways would likely involve the cleavage of the heptyl side chain and the opening of the pyrrolidine ring. libretexts.orgmiamioh.edu The fragmentation of the pyrrolidine ring itself often proceeds through characteristic losses. nih.govnist.gov
Hypothetical MS/MS Fragmentation Data for 3-Heptylpyrrolidine Hydrochloride
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 170.2 | 98.1 | C₅H₁₂ (Heptene) |
| 170.2 | 70.1 | C₇H₁₅ (Heptyl radical) |
| 98.1 | 70.1 | C₂H₄ (Ethene) |
| 70.1 | 43.1 | HCN (Hydrogen cyanide) |
Ion Mobility Spectrometry (IMS) for Isomer Differentiation
Ion Mobility Spectrometry (IMS) is a powerful analytical technique used to separate ions in the gas phase based on their size, shape, and charge. youtube.com This method is particularly valuable for distinguishing between isomers, which have the same mass but different three-dimensional structures. In the context of 3-Heptylpyrrolidine, IMS can differentiate between its stereoisomers, such as the (R) and (S) enantiomers.
During IMS analysis, ions are introduced into a drift tube filled with an inert buffer gas and subjected to a weak electric field. youtube.com The ions travel through the tube at a rate determined by their collision cross-section (CCS), a value that reflects the ion's rotational average size and shape. More compact isomers will have smaller CCS values and, therefore, higher mobility, allowing them to be separated from more extended isomers. When coupled with mass spectrometry (IM-MS), this technique provides two-dimensional separation, enhancing the ability to identify and characterize complex mixtures. youtube.com The resulting plot of drift time versus mass-to-charge ratio can reveal characteristic trend lines for different classes of biomolecules, aiding in the identification of unknown compounds. youtube.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of the molecule's chemical bonds. For "3-Heptylpyrrolidine;hydrochloride," the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the pyrrolidine ring, the heptyl chain, and the hydrochloride salt.
The IR spectrum of a related compound, pyrrolidine hydrochloride, shows distinct peaks that can be used as a reference. nih.govspectrabase.com Key vibrational modes for "this compound" would include:
N-H stretching: A broad absorption band is expected in the range of 2700-2250 cm⁻¹ due to the stretching of the N-H bond in the secondary ammonium (B1175870) salt.
C-H stretching: Absorptions corresponding to the C-H bonds of the heptyl group and the pyrrolidine ring will appear in the 3000-2850 cm⁻¹ region.
C-H bending: Bending vibrations for the CH₂ and CH₃ groups are typically observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
C-N stretching: The stretching of the C-N bond in the pyrrolidine ring is expected to produce a signal in the 1250-1020 cm⁻¹ range.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Secondary Amine Salt) | 2700-2250 (broad) |
| C-H Stretch (Alkyl) | 3000-2850 |
| C-H Bend (CH₂) | ~1465 |
| C-H Bend (CH₃) | ~1375 |
| C-N Stretch | 1250-1020 |
This table provides expected ranges based on typical functional group absorptions.
X-ray Crystallography for Absolute Configuration Determination (if crystalline)
X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org If a suitable single crystal of "this compound" can be obtained, this technique can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and, crucially, its absolute stereochemistry. wikipedia.org
The process involves irradiating a crystal with X-rays and measuring the diffraction pattern produced. wikipedia.org This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be deduced. wikipedia.org For chiral molecules, X-ray crystallography can distinguish between enantiomers, providing definitive proof of the (R) or (S) configuration. This is particularly important in pharmaceutical applications, where different enantiomers can have different biological activities. chromatographyonline.com Racemic protein crystallography has even been used to determine the structures of complex biological molecules. nih.gov
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for evaluating the purity of chemical compounds and for separating mixtures of isomers.
Gas chromatography (GC) is a powerful technique for separating volatile compounds. While the hydrochloride salt of 3-heptylpyrrolidine is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to its free base or a suitable derivative. researchgate.netresearchgate.net The separation is achieved based on the differential partitioning of the analytes between a stationary phase and a carrier gas.
When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification. The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for confident identification. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry. For the analysis of chiral compounds like 3-heptylpyrrolidine, HPLC with a chiral stationary phase (CSP) is the method of choice for determining enantiomeric purity. nih.govnih.govchiralpedia.com CSPs are designed to interact differently with each enantiomer, leading to their separation in the chromatographic column. chiralpedia.com
The use of polysaccharide-based chiral stationary phases is common for the separation of pyrrolidine derivatives. researchgate.net The separation of enantiomers allows for the quantification of each, which is critical in the development of chiral drugs. mdpi.com
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com SFC often provides faster separations and is considered a "greener" alternative to HPLC due to the reduced use of organic solvents. selvita.com
SFC is well-suited for both analytical and preparative-scale chiral separations. wiley.comfao.org The use of chiral stationary phases in SFC allows for the effective resolution of enantiomers, making it a valuable tool in drug discovery and development. selvita.comwiley.com The elution order of enantiomers can sometimes be reversed by using a CSP with the opposite chirality, which can be advantageous in preparative separations. wiley.com
Computational and Theoretical Investigations of 3 Heptylpyrrolidine Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 3-heptylpyrrolidine. nih.govarxiv.org These methods solve approximations of the Schrödinger equation to determine the wavefunction and energy of the molecule. northwestern.edu
The conformational landscape of 3-heptylpyrrolidine is defined by the puckering of the pyrrolidine (B122466) ring and the rotational isomers (rotamers) of the flexible heptyl chain. The pyrrolidine ring is not planar and typically adopts one of two major puckered conformations, known as envelope (E) or twisted (T) forms. These puckering modes are characterized by the out-of-plane displacement of one or two carbon atoms, respectively. For substituted pyrrolidines, the substituents can influence the energetic preference for a specific pucker. aalto.fi
In 3-heptylpyrrolidine, the heptyl group at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial orientation relative to the ring. Computational models can calculate the relative energies of these conformers. Generally, a bulky substituent like a heptyl group would be expected to preferentially occupy the pseudo-equatorial position to minimize steric hindrance.
The long heptyl chain adds another layer of complexity, with numerous possible rotamers due to rotation around its carbon-carbon single bonds. A full conformational search would involve systematically rotating each dihedral angle to identify low-energy conformers.
Table 1: Illustrative Relative Energies of 3-Heptylpyrrolidine Conformers Note: This table presents hypothetical data based on established principles of conformational analysis for illustrative purposes. Actual values would require specific calculations.
| Pyrrolidine Pucker | Heptyl Chain Orientation | Heptyl Chain Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| C2-endo (Twist) | Pseudo-equatorial | All-trans (linear) | 0.00 |
| C2-endo (Twist) | Pseudo-equatorial | Gauche at C1-C2 | +0.95 |
| C3-exo (Envelope) | Pseudo-equatorial | All-trans (linear) | +0.50 |
| C2-endo (Twist) | Pseudo-axial | All-trans (linear) | +3.50 |
| C3-exo (Envelope) | Pseudo-axial | All-trans (linear) | +4.10 |
Molecular Orbital (MO) theory describes the distribution of electrons within a molecule. uci.eduyoutube.com Quantum chemical calculations can determine the energies and shapes of the molecular orbitals for 3-heptylpyrrolidine. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
For 3-heptylpyrrolidine, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring, corresponding to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation (to form the hydrochloride salt) and a nucleophilic center. The LUMO would likely be an antibonding orbital (σ*) associated with the C-N or C-H bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. nih.gov
Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. The MEP would visually confirm the high electron density (negative potential) around the nitrogen atom, which is the site of interaction for the hydrochloride's proton.
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.govnih.gov
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. By averaging the predicted shifts over several low-energy conformers (identified in the conformational analysis), a more accurate comparison to experimental solution-phase spectra can be achieved. nih.gov
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H stretching (in the hydrochloride form), and CH₂ bending. These predicted spectra can be used to assign peaks in an experimental IR spectrum.
UV-Vis Spectroscopy: Predictions of Ultraviolet-Visible (UV-Vis) spectra involve calculating the electronic transition energies between the ground state and various excited states. For a simple saturated system like 3-heptylpyrrolidine, significant absorption is not expected in the standard UV-Vis range (200-800 nm). Any transitions would likely be high-energy n→σ* transitions occurring in the far-UV region.
Table 2: Illustrative Predicted Spectroscopic Data for 3-Heptylpyrrolidine Hydrochloride Note: This table shows hypothetical data for illustrative purposes. The values are typical for the functional groups present.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~3.0-3.5 ppm | Protons on carbons adjacent to N⁺-H |
| Chemical Shift (δ) | ~0.88 ppm | Terminal -CH₃ of heptyl group | |
| ¹³C NMR | Chemical Shift (δ) | ~45-55 ppm | Pyrrolidine ring carbons adjacent to N⁺ |
| Chemical Shift (δ) | ~14 ppm | Terminal -CH₃ carbon of heptyl group | |
| IR | Frequency (cm⁻¹) | ~2700-3000 cm⁻¹ | N⁺-H stretch |
| Frequency (cm⁻¹) | ~2850-2960 cm⁻¹ | C-H stretches of alkyl groups |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static, low-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govplos.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.
For 3-heptylpyrrolidine, an MD simulation would typically be performed in a simulated solvent (like water) to mimic solution conditions. The simulation would reveal the accessible conformational space, including the dynamics of pyrrolidine ring puckering and the rapid conformational changes of the heptyl tail. nih.gov This provides a more realistic, time-averaged picture of the molecule's structure than static calculations alone. Such simulations can validate the findings of a conformational search and provide insight into the flexibility of different parts of the molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be instrumental in understanding the mechanisms of chemical reactions, such as those used to synthesize 3-heptylpyrrolidine.
A plausible synthetic route to 3-heptylpyrrolidine could involve the reduction of a suitable precursor, such as a 3-heptyl-2-pyrrolidone or a related imine. Using computational methods like DFT, the entire reaction pathway can be mapped out. This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states (TS). beilstein-journals.org
The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By characterizing the geometry and energy of the TS, chemists can gain insight into the feasibility of a proposed reaction step and understand factors that influence reaction rates and selectivity. For instance, modeling could determine the most favorable pathway for the addition of a hydride reagent to a carbonyl or imine precursor, explaining the stereochemical outcome of the reaction. beilstein-journals.org
Prediction of Regio- and Stereoselectivity
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly in terms of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). rsc.orgnumberanalytics.comrsc.orgresearchgate.net These predictions are crucial in synthetic chemistry for designing efficient routes to target molecules with specific three-dimensional structures.
For pyrrolidine systems, computational methods like Density Functional Theory (DFT) are widely used to model reaction pathways and determine the energies of transition states and intermediates. arabjchem.orgacs.orgcam.ac.uk The relative energies of these species can indicate the most likely reaction outcome. For instance, in the synthesis of substituted pyrrolidines, computational analysis can delineate the energy profile for a multi-step reaction, helping to determine the effect of substituents on the stereoselectivity of the product. emich.edu By calculating the activation energies for different reaction pathways, chemists can predict which regio- and stereoisomer will be preferentially formed. cam.ac.ukemich.edu
Machine learning is also emerging as a valuable tool for predicting selectivity. numberanalytics.comnih.gov By training algorithms on large datasets of known reactions, these models can learn to predict the outcomes of new reactions with a high degree of accuracy. nih.gov
Table 1: Factors Influencing Regio- and Stereoselectivity in Pyrrolidine Reactions
| Factor | Computational Approach | Predicted Outcome |
| Substituent Effects | DFT calculations of transition state energies. emich.edu | Electron-withdrawing or bulky groups can favor the formation of a specific isomer. emich.edu |
| Catalyst Control | Modeling of catalyst-substrate interactions. cam.ac.uk | Chiral catalysts can direct the reaction to produce a single enantiomer. |
| Reaction Conditions | Calculation of reaction profiles at different temperatures and solvent environments. arabjchem.org | Varying conditions can alter the favored reaction pathway. |
Structure-Reactivity Relationship (SRR) Studies from a Computational Perspective
Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. Computationally, this is often explored by examining the electronic and steric properties of the molecule. For pyrrolidine derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) analysis are employed. researchgate.net
DFT calculations can provide insights into the electronic structure of 3-heptylpyrrolidine. arabjchem.orgacs.org Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's reactivity; a smaller gap generally suggests higher reactivity. tandfonline.com The distribution of electron density, often visualized as a Molecular Electrostatic Potential (MEP) map, can reveal electron-rich and electron-poor regions of the molecule, which are likely sites for nucleophilic and electrophilic attack, respectively. tandfonline.com
The presence of the heptyl group, a bulky and electron-donating alkyl chain, will significantly influence the steric and electronic properties of the pyrrolidine ring. Computational models can precisely quantify these effects.
Table 2: Predicted Computational Data for a Generic 3-Alkylpyrrolidine System
| Parameter | Predicted Value/Trend | Significance |
| HOMO Energy | Relatively high | Indicates a greater tendency to donate electrons. |
| LUMO Energy | Relatively high | Indicates a lesser tendency to accept electrons. |
| HOMO-LUMO Gap | Moderate | Suggests moderate reactivity. |
| Dipole Moment | Non-zero | Reflects the polar nature of the molecule. acs.org |
| Steric Hindrance around C3 | Significant | The heptyl group will sterically hinder reactions at or near the 3-position. |
In Silico Screening for Novel Reaction Discovery
In silico screening, or virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those with desired properties. mdpi.com This approach can accelerate the discovery of new reactions and catalysts for the synthesis or modification of molecules like 3-heptylpyrrolidine.
For example, virtual screening could be used to identify new catalysts for the asymmetric synthesis of 3-heptylpyrrolidine, leading to the selective formation of a single enantiomer. acs.org By docking a library of potential catalysts into the active site of a modeled enzyme or with a virtual representation of the reactants, researchers can predict which catalysts are most likely to be effective.
Furthermore, in silico methods can be used to explore the potential reactivity of 3-heptylpyrrolidine with a wide range of virtual reactants. This can lead to the discovery of novel chemical transformations that would be time-consuming and expensive to investigate experimentally. By predicting the outcomes of these virtual reactions, chemists can prioritize the most promising candidates for laboratory synthesis.
Emerging Research Frontiers and Future Perspectives
Development of Sustainable and Green Synthetic Methodologies for Pyrrolidines
The chemical industry is increasingly focusing on environmentally benign processes, and the synthesis of pyrrolidines is no exception. Researchers are actively developing sustainable and green methodologies to reduce the environmental impact of producing these valuable compounds.
A significant area of focus is the use of renewable starting materials. For instance, levulinic acid, a platform chemical derived from biomass, is being explored for the synthesis of pyrrolidones, which are closely related to pyrrolidines. researchgate.net The reductive amination of levulinic acid offers a green route to these heterocyclic compounds. researchgate.net
Another key aspect of green chemistry is the use of environmentally friendly solvents and catalysts. Research has demonstrated the successful synthesis of pyrrolidine-fused spirooxindoles in an ethanol-water mixture without the need for a catalyst, highlighting a move towards greener reaction conditions. rsc.org Furthermore, the use of natural carbohydrate-based solid acid catalysts, such as cellulose (B213188) sulfuric acid, has been shown to be an effective and reusable option for the diastereoselective synthesis of substituted pyrrolidines. acs.org The use of β-cyclodextrin, a water-soluble supramolecular solid, as a catalyst for the one-pot, three-component synthesis of substituted pyrrolidine-2-ones in a water-ethanol medium further exemplifies the trend towards eco-friendly protocols. rsc.org
Multicomponent reactions (MCRs) are also gaining prominence as they offer high atom and step economy, leading to reduced waste. researchgate.net These reactions allow for the efficient construction of complex pyrrolidine (B122466) derivatives in a single step, minimizing the need for intermediate purification and reducing solvent usage. tandfonline.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.gov This technology is being increasingly applied to the synthesis of pyrrolidines.
The synthesis of trisubstituted pyrrolidines has been efficiently achieved using a combination of flow reactors and batch methods, demonstrating the utility of microreactor technologies in preparing these pharmaceutically important structures. acs.org Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those with thermal runaways. acs.org For example, the generation of unstable intermediates like azomethine ylides for 1,3-dipolar cycloaddition reactions to form pyrrolidines can be safely and efficiently performed in a flow microreactor. researchgate.net
Automated synthesis platforms are also revolutionizing the discovery and optimization of pyrrolidine synthesis. These systems can perform a large number of reactions on a small scale, allowing for rapid screening of reaction conditions and building blocks. nih.gov For example, the automated nanoscale synthesis of iminopyrrolidine-2-carboxylic acid derivatives has been demonstrated, enabling the rapid exploration of a large chemical space. nih.govresearchgate.net This high-throughput approach accelerates the discovery of new reactions and the synthesis of diverse libraries of pyrrolidine-containing compounds. researchgate.net
Exploration of Novel Reactivity and Transformation Pathways
The discovery of new reactions and transformations is crucial for expanding the chemical space accessible to medicinal chemists. In the realm of pyrrolidine chemistry, several exciting new methodologies have recently emerged.
One notable development is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. acs.org This strategy provides a general and highly selective route to structurally complex pyrrolidines through a [3+2] cycloaddition reaction. acs.org This method is significant as it allows for the use of readily available amides as starting materials and proceeds under mild conditions. acs.org
Another innovative transformation is the dehydrogenation of pyrrolidines to form pyrroles. nih.gov While conceptually straightforward, this transformation has been challenging due to the sensitivity of pyrroles to oxidation. A recently developed method using a commercially available boron catalyst provides an operationally simple way to achieve this conversion, offering a new synthetic route to pyrrole-containing compounds from pyrrolidine precursors. nih.gov
Furthermore, novel catalytic systems are enabling the synthesis of pyrrolidines through previously challenging bond formations. For example, a copper-catalyzed intramolecular amination of remote unactivated C(sp³)-H bonds has been developed for the synthesis of pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org
Data-Driven Discovery and Machine Learning in Pyrrolidine Chemistry
The integration of data science and machine learning (ML) is transforming the field of chemical synthesis. researchgate.net These tools are being increasingly used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes for pyrrolidines.
Machine learning algorithms can be trained on large datasets of chemical reactions to identify patterns that are not readily apparent to human chemists. jetir.org This allows for the prediction of the success or failure of a reaction with a given set of substrates and reagents. For example, an artificial intelligence algorithm has been successfully used to predict the outcomes of C-N coupling reactions, a common method for synthesizing nitrogen-containing heterocycles like pyrrolidines. nih.gov
In the synthesis of N-vinyl-pyrrolidone, a combination of machine learning, density functional theory (DFT) calculations, and kinetic modeling has been used to elucidate the reaction mechanism and optimize the process. researchgate.net This integrated approach demonstrates the power of combining computational methods with experimental data to gain a deeper understanding of complex chemical transformations. researchgate.net As more data is generated and algorithms become more sophisticated, data-driven discovery is expected to play an increasingly important role in the efficient and rational design of synthetic routes to new pyrrolidine derivatives. acs.org
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of the pyrrolidine ring make it an attractive building block for the creation of new materials and supramolecular assemblies.
In materials science, pyrrolidine-based units are being incorporated into porous organic polymers (POPs). rsc.org These materials can be designed to have high stability, inherent porosity, and tunable catalytic properties. For example, a chiral porous polymer based on pyrrolidine has been synthesized and shown to be an effective heterogeneous organocatalyst for asymmetric reactions in water. rsc.org
In the field of supramolecular chemistry, pyrrolidinium (B1226570) cations have been used as templates in the formation of metal-organic frameworks (MOFs). nih.gov These materials can exhibit interesting properties, such as switchable dielectric behavior, which are influenced by the dynamics of the pyrrolidinium cation within the framework. nih.gov The ability of pyrrolidine derivatives to participate in specific intermolecular interactions, such as hydrogen bonding, also makes them valuable components in the design of supramolecular architectures with unique properties. acs.org The intersection of pyrrolidine chemistry with these fields is expected to lead to the development of novel functional materials with applications in catalysis, sensing, and electronics.
Q & A
Q. What are the common synthetic routes for 3-alkylpyrrolidine derivatives like 3-heptylpyrrolidine;hydrochloride?
The synthesis typically involves cyclization of acyclic precursors (e.g., γ-aminobutyric acid derivatives) under acidic or basic conditions. For example, the pyrrolidine ring can be formed via intramolecular cyclization of a suitably substituted amine, followed by alkylation at the 3-position using heptyl halides. The hydrochloride salt is then generated by treating the free base with HCl . Reaction optimization often requires controlled temperature (e.g., 0–60°C) and inert atmospheres to minimize side reactions.
Q. How can solubility and bioavailability of 3-heptylpyrrolidine be improved for in vitro studies?
Conversion to the hydrochloride salt form enhances aqueous solubility by increasing ionic character. Researchers often employ salt screening to identify optimal counterions. For instance, notes that hydrochloride salts of pyrrolidine derivatives show improved solubility in polar solvents like water or ethanol, facilitating pharmacokinetic assays .
Q. What analytical techniques are used to confirm the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>98% is typical for research-grade compounds). Structural confirmation employs nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). For example, the InChI key in provides a unique identifier for structural validation .
Advanced Research Questions
Q. How do substituents at the 3-position of pyrrolidine derivatives influence receptor binding selectivity?
Structure-activity relationship (SAR) studies suggest that alkyl chains (e.g., heptyl) enhance lipophilicity, potentially improving membrane permeability. Advanced methods include X-ray crystallography of ligand-receptor complexes and molecular docking simulations. For example, highlights similar trifluoromethyl-pyrrolidine derivatives used in enzyme inhibition assays, where steric and electronic effects of substituents are quantified via IC₅₀ measurements .
Q. What strategies resolve contradictions in reaction yields when scaling up 3-heptylpyrrolidine synthesis?
Batch-to-batch variability often arises from incomplete cyclization or side reactions during alkylation. Researchers use design of experiments (DoE) to optimize parameters (e.g., reagent stoichiometry, solvent polarity). notes that reducing agents like NaBH₄ can minimize oxidation by-products, while inline FTIR monitoring ensures reaction completion .
Q. How can in vitro toxicity data for this compound be translated to in vivo models?
Toxicity profiling involves parallel assays:
Q. What mechanistic insights can isotopic labeling provide for 3-heptylpyrrolidine metabolism studies?
Deuterium or ¹³C labeling at the heptyl chain or pyrrolidine nitrogen enables tracking metabolic pathways via LC-MS. For instance, describes methyl-labeled pyrrolidine derivatives used to identify hepatic cytochrome P450 metabolites, revealing oxidation at the α-carbon of the alkyl chain .
Methodological Challenges
Q. How are chiral centers in 3-heptylpyrrolidine derivatives resolved for enantioselective studies?
Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution (lipases) separates enantiomers. notes that (S)-3-hydroxypyrrolidine derivatives require asymmetric hydrogenation with Ru-BINAP catalysts for >99% enantiomeric excess .
Q. What formulation challenges arise when developing this compound for CNS-targeted delivery?
The blood-brain barrier (BBB) limits uptake of polar molecules. Strategies include prodrug design (e.g., esterification of the hydrochloride to increase lipophilicity) or nanoparticle encapsulation. highlights that pyrrolidine derivatives with alkyl chains >C6 show improved BBB penetration in rodent models .
Q. How do researchers validate target engagement of 3-heptylpyrrolidine in complex biological systems?
Techniques include:
- Thermal shift assays: Monitor protein stability shifts upon ligand binding.
- Surface plasmon resonance (SPR): Quantify binding kinetics (kₐₙ/kₒff).
references similar assays for trifluoromethyl-pyrrolidine interactions with G-protein-coupled receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
